molecular formula C10H10S B158624 3,5-Dimethylbenzo[b]thiophene CAS No. 1964-45-0

3,5-Dimethylbenzo[b]thiophene

Cat. No. B158624
CAS RN: 1964-45-0
M. Wt: 162.25 g/mol
InChI Key: UQJSHXYNNVEGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,5-Dimethylbenzo[b]thiophene” is a chemical compound with the formula C10H10S . It is a derivative of benzo[b]thiophene, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms .


Synthesis Analysis

Thiophene derivatives, including “this compound”, can be synthesized through various methods. Some of the significant synthetic methods include the Gewald reaction, Paal-Knorr Thiophene Synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produce aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[b]thiophene core with two methyl groups attached at the 3rd and 5th positions . The molecular weight of this compound is 162.251 .


Physical And Chemical Properties Analysis

“this compound” is a clear pale yellow liquid . Its refractive index is between 1.6090-1.6140 at 20°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Antioxidant Activity : Synthesis of new derivatives of 3,5-Dimethylbenzo[b]thiophene through Buchwald-Hartwig C-N cross-coupling demonstrated antioxidant properties, which were evaluated using several methods, including reducing power and scavenging effect on radicals (Queiroz et al., 2007).
  • Photochemical Degradation : A study on the photochemical degradation of crude oil components including this compound highlighted their behavior in oceanic oil spills, showing oxidation and ring-opening pathways leading to sulfobenzoic acid (Andersson & Bobinger, 1996).
  • Friedel-Crafts Acylation : Research on Friedel-Crafts acylation of 3-carboxymethylbenzo[b]thiophenes provided insights into regioselectivity and the resultant isomers (Hannoun et al., 1979).

Pharmaceutical Applications

  • Antidepressant Properties : Benzo[b]thiophene derivatives were synthesized as potential dual antidepressants, targeting 5-HT1A serotonin receptors and serotonin transporter (Orus et al., 2002).
  • Antimicrobial Studies : Novel derivatives of benzo[b]thiophene, including those with the 3,5-Dimethyl moiety, showed promising results in antimicrobial evaluations (Kheder & Mabkhot, 2012).

Material Science

  • Electronic Properties : A study on carbazole-thiophene dimers, related to this compound, explored their electronic properties and potential applications in dye-sensitized solar cells (Damit et al., 2016).

Safety and Hazards

When handling “3,5-Dimethylbenzo[b]thiophene”, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols .

Future Directions

The future directions for “3,5-Dimethylbenzo[b]thiophene” and other thiophene derivatives could involve further exploration of their synthesis methods and potential applications. Given their diverse properties and applications, these compounds could be of interest in various fields, including medicinal chemistry, material science, and industrial chemistry .

properties

IUPAC Name

3,5-dimethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJSHXYNNVEGMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173310
Record name Benzo(b)thiophene, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1964-45-0
Record name Benzo(b)thiophene, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene, 3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 10 mL of polyphosphoric acid (PPA) in chlorobenzene (200 mL) was heated to reflux. To this solution 1-(p-tolylsulfanyl)-propan-2-one 5.0 g (20.3 mmol) was added in portions within 20 minutes. The resulting mixture was refluxed for 18 h and then cooled to room temperature. The organic phase was separated and concentrated under reduced pressure. The oily residue was purified by flash chromatography on silica gel (90:10 hexane/EtOAc) to give 3.72 g (81%) the title compound.
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylbenzo[b]thiophene
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylbenzo[b]thiophene
Reactant of Route 3
3,5-Dimethylbenzo[b]thiophene
Reactant of Route 4
3,5-Dimethylbenzo[b]thiophene
Reactant of Route 5
3,5-Dimethylbenzo[b]thiophene
Reactant of Route 6
3,5-Dimethylbenzo[b]thiophene

Q & A

Q1: How do derivatives of 3,5-dimethylbenzo[b]thiophene interact with their biological targets to potentially act as antidepressants?

A1: The research paper investigates this compound derivatives designed to interact with two key targets in the brain related to depression: 5-HT1A serotonin receptors and the serotonin transporter.

  • 5-HT1A Receptor Agonism: Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) demonstrate affinity for the 5-HT1A receptor. [] Agonists of this receptor can enhance serotonergic neurotransmission, contributing to antidepressant effects.
  • Serotonin Transporter Inhibition: The same compound (II.2.a) also inhibits the serotonin transporter. [] This transporter is responsible for removing serotonin from the synapse. By blocking its action, the compound increases serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling.

Q2: What is the structure-activity relationship (SAR) observed for these this compound derivatives and their antidepressant activity?

A2: The research paper explores the impact of different substituents on the this compound core structure, particularly focusing on modifications at the 2-position with various phenylpiperazine moieties. []

  • Phenylpiperazine Substituents: The presence of both 2-methoxyphenylpiperazine and 2-hydroxyphenylpiperazine at the designated position on the this compound scaffold resulted in compounds with notable affinity for the 5-HT1A receptor and inhibitory activity towards the serotonin transporter. [] This suggests the importance of these specific phenylpiperazine groups for the desired biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.